molecular formula C21H19N3O4 B2561138 1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide CAS No. 1251615-73-2

1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide

Cat. No. B2561138
CAS RN: 1251615-73-2
M. Wt: 377.4
InChI Key: FGEFAPXWGCESMR-UHFFFAOYSA-N
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Description

1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Applications

A study on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which share a structural similarity with the specified compound, demonstrated significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer research, particularly in targeting the formation of blood vessels (angiogenesis) critical for tumor growth and metastasis, and in inducing DNA damage in cancer cells, potentially leading to apoptosis or inhibiting cell proliferation (Vinaya Kambappa et al., 2017).

Antibacterial Applications

The synthesis and evaluation of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones have shown that these compounds possess antistaphylococcal activity, highlighting their potential as antibacterial agents. Given the structural similarities, research into the specified compound may uncover applications in developing new antibiotics or antimicrobial agents to combat resistant bacterial strains (E. Kostenko et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research involving the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific core structures, suggests the utility of the compound in synthesizing diverse heterocyclic frameworks. These frameworks have applications in developing new drugs with anti-inflammatory, analgesic, and potentially other pharmacological activities (A. Abu‐Hashem et al., 2020).

Drug Metabolism and Pharmacokinetics

The metabolism of related compounds, such as tyrosine kinase inhibitors in clinical trials for chronic myelogenous leukemia, provides insights into the metabolism, pharmacokinetics, and potential therapeutic applications of the compound . Understanding its metabolic pathways can help in optimizing its pharmacological profile and efficacy in clinical settings (Aishen Gong et al., 2010).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-3-5-15(6-4-13)21-22-14(2)9-20(24-21)26-11-19(25)23-16-7-8-17-18(10-16)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEFAPXWGCESMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

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